DiZPK

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

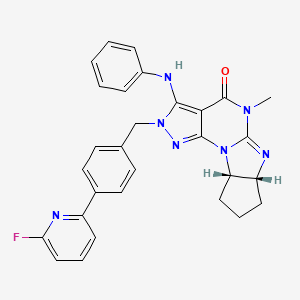

DiZPK is a photo cross-linking agent . It contains a diazirine moiety, which, upon UV activation, creates reactive carbenes that form covalent bonds with amino acid side chains and peptide backbones . Incorporation of DiZPK into proteins has been used to map protein-protein interactions in live cells and monitor bacterial defense protein interactions with enteric bacterial pathogens .

Synthesis Analysis

The synthesis of DiZPK involves the use of a genetically encoded photocrosslinker . This photocrosslinker contains the diazirine group, which can be used for highly efficient photo-affinity capture of protein–protein interactions in living cells .Molecular Structure Analysis

The molecular formula of DiZPK is C12H23N5O3 . The InChI code is InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1 .Chemical Reactions Analysis

The chemical reactions of DiZPK are primarily related to its role as a photocrosslinker . Upon UV activation, the diazirine group in DiZPK generates reactive carbenes that form covalent bonds with amino acid side chains and peptide backbones .Physical And Chemical Properties Analysis

DiZPK is a solid substance with a molecular weight of 285.34 . It is slightly soluble in methanol . The CAS Number for DiZPK is 1337883-32-5 .Applications De Recherche Scientifique

DIC in Mixed Mode Fracture in Concrete : Dong et al. (2017) applied DIC to study the evolution of the fracture process zone (FPZ) in concrete under mixed mode fracture, combining experimental and numerical methods to investigate FPZ evolution during crack propagation (Dong, Wu, Zhou, Dong, & Kastiukas, 2017).

FPZ Properties in Concrete Using DIC : Wu et al. (2011) conducted an experimental investigation on FPZ properties in concrete using DIC, finding that FPZ length changes during crack propagation and is influenced by specimen dimensions (Wu, Rong, Zheng, Xu, & Dong, 2011).

DIC in Interfacial Debonding and Fracture in Concrete : Corr et al. (2007) used DIC to study the bond between carbon fiber reinforced polymers and concrete, as well as the interfacial transition zone in concrete (Corr, Accardi, Graham-Brady, & Shah, 2007).

Optical Crack Profile and Size Effect in Concrete : Trivedi et al. (2015) utilized DIC to visualize fracture growth and FPZ formation in concrete beams, developing a new scheme for quantifying concrete fracture parameters (Trivedi, Singh, & Chattopadhyay, 2015).

FPZ on Surface of Notched Concrete Beams : Skarżyński et al. (2011) measured deformations on concrete beams using DIC to study the FPZ width in three-point bending tests (Skarżyński, Syroka, & Tejchman, 2011).

Anisotropy of Fracture Toughness in Rocks : Dutler et al. (2018) explored the anisotropy of fracture toughness in granodiorite samples using DIC, contributing to the understanding of FPZ in anisotropic materials (Dutler, Nejati, Valley, Amann, & Molinari, 2018).

Safety And Hazards

Orientations Futures

The future directions for DiZPK research could involve further development and refinement of the genetic code expansion system for site-specific incorporation of DiZPK . This could potentially enhance the efficiency and reliability of identifying protein-protein interactions and enable simultaneous mapping of the binding interface under living conditions .

Propriétés

IUPAC Name |

(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUIFRMUMYTGAV-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DiZPK | |

Q & A

Q1: How does DiZPK facilitate the study of protein-protein interactions, particularly in challenging environments like acidic conditions?

A1: DiZPK is a powerful tool for capturing transient protein interactions, even in challenging environments like low pH. It functions through the following steps:

- Incorporation: DiZPK, an unnatural amino acid, is incorporated into the target protein of interest using site-specific mutagenesis techniques. [, ] This allows researchers to target specific regions of the protein involved in interactions.

- Photoactivation: Upon exposure to ultraviolet (UV) light at 365 nm, the diazirine ring in DiZPK becomes activated, generating a highly reactive carbene species. [, ]

- Covalent Crosslinking: The carbene rapidly reacts with nearby molecules, forming a covalent bond with interacting partners within a short distance. This "freezes" the interaction, allowing for subsequent analysis. [, ]

Q2: What specific advantages does DiZPK offer over other photocrosslinking agents for studying protein interactions?

A2: DiZPK offers several advantages that make it a valuable tool for studying protein interactions:

- High Efficiency: DiZPK demonstrates a high crosslinking efficiency compared to other photocrosslinkers, enabling the capture of even weak or transient interactions. [] This is crucial for studying dynamic biological processes.

- Site-Specificity: The ability to incorporate DiZPK at specific sites within a protein allows researchers to probe interactions with high precision. This is in contrast to other crosslinkers that may react more randomly. []

- Minimal Perturbation: DiZPK's small size and incorporation as an amino acid minimize structural perturbations to the target protein, increasing the likelihood of capturing native interactions. []

Q3: Can you provide an example of how DiZPK has been successfully used to reveal novel biological insights?

A3: DiZPK has been instrumental in uncovering a novel chaperone-chaperone protection mechanism in bacteria. Researchers used DiZPK to investigate the function of HdeA, an acid-stress chaperone. By incorporating DiZPK into HdeA, they identified SurA, a key protein quality control factor, as an interacting partner. [] Further experiments revealed that HdeA protects SurA from aggregation under acidic conditions, ensuring its functionality for subsequent protein folding and transport. This discovery highlights a previously unknown cooperative mechanism employed by bacteria to survive harsh acidic environments, such as the human stomach. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)